molecular formula C17H14ClNO B3888426 2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol

2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol

Cat. No. B3888426
M. Wt: 283.7 g/mol
InChI Key: QLQATCZVKBMHDG-ONNFQVAWSA-N
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Description

3-Chloro-2-propen-1-ol is a compound with the molecular formula C3H5ClO . It has an average mass of 92.524 Da and a mono-isotopic mass of 92.002892 Da . Quinoline is a nitrogen-containing bicyclic compound and is widely found throughout nature in various forms .


Synthesis Analysis

2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate CH2CCH2OH radical intermediate . It is also formed as a major product during base-mediated reaction of 1,2,3-trichloropropane . Quinolines can be synthesized through various methods, including the Friedländer Synthesis .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-propen-1-ol includes one hydrogen bond acceptor, one hydrogen bond donor, and one freely rotating bond . Its polar surface area is 20 Ų and its molar refractivity is 22.4±0.3 cm³ .


Chemical Reactions Analysis

2-Chloro-2-propen-1-ol is reported to react with phosphorus trichloride to yield phosphorous esters, while with phosphoryl chloride it yields phosphoric ester . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

3-Chloro-2-propen-1-ol has a density of 1.1±0.1 g/cm³, a boiling point of 126.7±15.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.5 mmHg at 25°C . Its enthalpy of vaporization is 42.5±6.0 kJ/mol and its flash point is 30.4±20.4 °C .

Safety and Hazards

3-Chloro-2-propen-1-ol is a technical grade compound and is associated with certain hazards. The hazard statements for this compound include H226 - Flammable liquid and vapor, H302 + H312 + H332 - Harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-11-13(7-4-10-18)17(20)16-14-6-3-2-5-12(14)8-9-15(16)19-11/h2-6,8-10H,7H2,1H3,(H,19,20)/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQATCZVKBMHDG-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)CC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)C/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331769
Record name 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

94674-84-7
Record name 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol
Reactant of Route 2
2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol
Reactant of Route 3
2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol
Reactant of Route 4
2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol
Reactant of Route 5
2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol
Reactant of Route 6
2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol

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